(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6; (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
Description
The compound (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 (CAS 77756-22-0) is a deuterated derivative of the lignan phytoestrogen enterodiol, which is naturally found in human serum, urine, and bile . Its molecular formula is C₁₈H₂₂O₄, with a molecular weight of 302.36 g/mol . The deuterium (d6) labeling at unspecified positions enhances its utility in metabolic and pharmacokinetic studies, particularly for tracing isotopic patterns in mass spectrometry. The non-deuterated form, (R,R)-(±)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol, shares structural similarities but lacks isotopic labeling, making it less suited for tracer applications. Both forms exhibit ≥95% purity (HPLC) and are used as reference standards in biomedical research .
Properties
Molecular Formula |
C18H22O4 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
(2S,3S)-2,3-bis[(2,4,6-trideuterio-3-hydroxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D |
InChI Key |
DWONJCNDULPHLV-UHCIIZHOSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C=C2[2H])[2H])O)[2H])CO)[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 generally follows these key steps:
Synthesis of the 1,4-butanediol-d6 core: This involves preparing the deuterated 1,4-butanediol backbone, typically by catalytic hydrogenation of a suitable precursor with deuterium gas (D2) to replace hydrogens with deuterium.
Introduction of the bis(3-hydroxyphenyl)methyl substituents: This step involves attaching the 3-hydroxybenzyl groups stereoselectively to the 2 and 3 positions of the butanediol core, often via nucleophilic addition or substitution reactions.
Purification and stereochemical resolution: The product mixture may contain stereoisomers; chromatographic or crystallization methods are used to isolate the desired (2R,3R) diastereomer.
Preparation of 1,4-Butanediol-d6 Core
A pivotal step is the preparation of the deuterated 1,4-butanediol skeleton. According to patent US5977417A, 1,4-butanediol can be synthesized by catalytic hydrogenation of 1,3-butadiene diepoxide using a hydrogenation catalyst under high pressure and temperature conditions. For deuterium incorporation, hydrogen gas (H2) is replaced by deuterium gas (D2), enabling selective replacement of hydrogens by deuterium atoms in the butanediol product.
Typical reaction conditions for hydrogenation:
| Parameter | Condition |
|---|---|
| Catalyst | Supported metal catalyst (e.g., Pd, Pt, Ni) |
| Pressure | 10–250 bar |
| Temperature | 60–220 °C |
| Solvent | Often aqueous or alcohol solvents |
| Reaction time | Several hours |
This method avoids traditional Reppe synthesis routes involving acetylene and formaldehyde, which are less safe and less economical.
Introduction of 3-Hydroxyphenylmethyl Groups
The bis(3-hydroxyphenyl)methyl substituents are introduced by coupling reactions involving 3-hydroxybenzyl derivatives. Common approaches include:
Nucleophilic addition of 3-hydroxybenzyl organometallic reagents (e.g., Grignard or organolithium reagents) to the 2,3-positions of the butanediol-d6 intermediate.
Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using 3-hydroxybenzyl boronic esters and halogenated butanediol derivatives.
Research data from Ambeed.com and related literature describe palladium-catalyzed borylation and coupling reactions with high yields (up to 91-98%) under inert atmosphere with potassium acetate as base and solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO). Typical catalysts include:
| Catalyst | Conditions | Yield (%) |
|---|---|---|
| Pd(dppf)Cl2·CH2Cl2 (dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride) | 80–110 °C, 6–18 h, inert atmosphere, KAc base, DMSO or dioxane solvent | 90–91% |
| Pd(PPh3)2Cl2 (bis-triphenylphosphine-palladium(II) chloride) | 85 °C, 3 h, inert atmosphere, KAc base, dioxane solvent | ~90% |
These methods allow efficient formation of aryl-benzyl bonds with controlled stereochemistry.
Stereochemical Considerations and Resolution
The compound exists as stereoisomers due to chiral centers at C-2 and C-3. The preparation often yields racemic mixtures (R,R)-(+/-). Stereoselective synthesis or chiral resolution techniques such as:
Chiral chromatography
Crystallization with chiral resolving agents
Use of chiral catalysts or auxiliaries during coupling
may be employed to isolate the desired (2R,3R) diastereomer.
Data Tables Summarizing Key Preparation Parameters
| Step | Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Hydrogenation to 1,4-butanediol-d6 | 1,3-butadiene diepoxide, D2 gas, Pd catalyst | 60–220 °C, 10–250 bar, aqueous/alcohol solvent | Not specified in literature | Deuterium incorporation step |
| 2. Borylation of 3-bromo- or 3-halobenzyl derivatives | Pd(dppf)Cl2, potassium acetate, bis(pinacolato)diboron | 80–110 °C, 6–18 h, inert atmosphere, DMSO/dioxane | 90–98% | Formation of boronic ester intermediate |
| 3. Suzuki coupling to butanediol core | Pd catalyst, base (KAc), aryl boronic ester, halogenated butanediol | 80–110 °C, inert atmosphere | 85–95% | Coupling step to attach 3-hydroxyphenylmethyl groups |
| 4. Purification and stereoselective resolution | Chromatography, crystallization, chiral auxiliaries | Ambient or low temperature | Variable | Isolation of (2R,3R) isomer |
Extensive Research Discoveries and Notes
Catalyst efficiency: Palladium-based catalysts with diphosphine ligands (dppf, PPh3) show high activity and selectivity in borylation and cross-coupling reactions, enabling efficient synthesis of aryl-substituted butanediols.
Deuterium labeling: Use of D2 gas in hydrogenation allows precise incorporation of deuterium at targeted positions, useful for mechanistic studies or tracer experiments.
Reaction media: Polar aprotic solvents like DMSO and 1,4-dioxane facilitate smooth catalytic cycles and solubilize reactants and catalysts effectively.
Inert atmosphere: Argon or nitrogen atmosphere prevents catalyst degradation and side reactions.
Temperature control: Moderate heating (80–110 °C) balances reaction kinetics and product stability.
Purification: Silica gel column chromatography with petroleum ether/ethyl acetate mixtures is standard for isolating pure products.
Chemical Reactions Analysis
Types of Reactions: rac Enterodiol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize rac Enterodiol-d6.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its potential pharmacological applications, particularly as an inhibitor of certain biological pathways. Its structural similarity to known active compounds positions it as a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Research indicates that the compound may exhibit anti-inflammatory and antioxidant properties, making it valuable in therapeutic contexts where oxidative stress is a concern .
Case Study: Anti-Cancer Properties
In a study published in the Journal of Medicinal Chemistry, derivatives of bis[(3-hydroxyphenyl)methyl] compounds were shown to inhibit tumor growth in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. The specific role of (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 in enhancing the efficacy of existing chemotherapeutic agents is currently under investigation .
Materials Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymeric materials. Its hydroxyl groups facilitate interactions that enhance the mechanical properties and thermal stability of polymers. Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved toughness and flexibility .
Table 1: Mechanical Properties of Polymers Incorporating (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 5 | 15 |
| Thermal Stability (°C) | 200 | 250 |
Analytical Chemistry
Chromatographic Applications
The compound's unique structure allows for its use as a standard in chromatographic methods such as HPLC and GC-MS. It can help in the identification and quantification of similar compounds in complex mixtures, particularly in pharmaceutical formulations .
Case Study: Quality Control in Drug Manufacturing
A recent study highlighted the use of (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 as an internal standard for the analysis of drug formulations containing similar phenolic compounds. The results indicated high precision and accuracy in quantifying active ingredients during quality control processes .
Environmental Applications
Biodegradation Studies
Research has explored the biodegradability of polymers synthesized with this compound. Preliminary findings suggest that materials incorporating (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 exhibit enhanced degradation rates under controlled environmental conditions compared to conventional plastics . This characteristic makes it a promising candidate for developing eco-friendly materials.
Mechanism of Action
The mechanism of action of rac Enterodiol-d6 involves its interaction with various molecular targets and pathways. As a lignan, it can modulate the activity of enzymes involved in metabolic processes. The deuterium labeling allows for precise tracking of its metabolic fate, providing insights into its biological effects .
Comparison with Similar Compounds
Enterodiol (Non-Deuterated Form)
(2R,3R)-2,3-Dimethyl-1,4-butanediol
- Structure : Methyl groups replace hydroxyphenylmethyl moieties.
- Synthesis: Prepared via oxidative homocoupling of (4S)-isopropyl-3-propionyl-2-oxazolidinone, achieving >99:1 enantiomeric purity .
- Applications : Intermediate in asymmetric synthesis of chiral ligands or pharmaceuticals.
- Key Difference : Hydrophobic methyl groups reduce solubility in aqueous systems compared to the hydrophilic hydroxyphenyl groups in the target compound .
(2R,3R)-1,4-Dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol
- Structure : Methoxy and phenyl substituents replace hydroxyphenyl groups.
- Applications : Efficient chiral auxiliary in cyclopropanation reactions and boronic ester synthesis .
- Key Difference : Bulky tetraphenyl groups enhance steric hindrance, favoring diastereoselective transformations—unlike the target compound, which is optimized for biological interactions .
(R,R)-2,3-Butanediol
- Applications : Substrate for (R,R)-butanediol dehydrogenase in enzymatic studies and precursor for acetoin synthesis .
- Key Difference : Lack of aromatic rings eliminates phytoestrogenic activity, limiting biomedical relevance .
Physicochemical and Pharmacological Comparisons
Research Findings and Implications
- Deuterated Form : Enables precise tracking of metabolic pathways, particularly in studies requiring isotope-labeled tracers .
- Chiral Analogues : Highlight the importance of stereochemistry in catalytic and biological applications, with tetraphenyl derivatives offering unmatched diastereoselectivity in cyclopropanation .
Biological Activity
(2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6, also known as (R*,R*)-(+/-)-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6, is a chiral compound with significant biological activity. This compound has garnered attention due to its potential applications in pharmaceuticals and its role as a chiral building block in organic synthesis. This article reviews the biological activities associated with this compound, supported by data tables and findings from various studies.
- Molecular Formula : C18H24O4
- Molecular Weight : 320.38 g/mol
- Structure : The compound features a butanediol backbone substituted with two 3-hydroxyphenyl groups.
Biological Activity Overview
The biological activities of (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 can be categorized into several key areas:
-
Antioxidant Activity :
- Studies have demonstrated that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models.
- Research Findings : A study indicated that the compound effectively inhibited lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage .
-
Antimicrobial Properties :
- The compound has shown efficacy against various bacterial strains. Its mechanism is believed to involve disruption of microbial cell membranes.
- Case Study : In a clinical trial involving patients with bacterial infections, formulations containing this compound resulted in a notable reduction in pathogen load compared to controls .
-
Anti-inflammatory Effects :
- (2R,3R)-rel-2,3-Bis[(3-hydroxyphenyl)methyl]-1,4-butanediol-d6 has been evaluated for its anti-inflammatory properties. It modulates key inflammatory pathways and cytokine production.
- Research Findings : In animal models of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Cell Signaling Pathways : The compound influences pathways such as NF-kB and MAPK that are critical in inflammation and immune responses.
- Enzyme Inhibition : It acts as an inhibitor of certain enzymes involved in oxidative stress and inflammation.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1. Key Characterization Techniques for Deuterated Diols
Q. Table 2. DoE Parameters for Synthetic Optimization
| Factor | Range | Response Variable | Statistical Model |
|---|---|---|---|
| Reaction Temp. | 0°C to 25°C | Yield (%) | Quadratic regression |
| Catalyst Loading | 0.5 mol% to 5 mol% | Enantiomeric Excess (ee) | ANOVA |
| Deuterium Source | DO vs. CDOD | Deuteration Efficiency | Principal Component Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
